molecular formula C15H16N2O2 B1531302 N-(4-Aminophenyl)-3-ethoxybenzamide CAS No. 1020054-35-6

N-(4-Aminophenyl)-3-ethoxybenzamide

Cat. No.: B1531302
CAS No.: 1020054-35-6
M. Wt: 256.3 g/mol
InChI Key: KJCFRPJKHDKEQS-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy substituent on the benzamide core and a 4-aminophenyl group attached to the nitrogen atom. This structure combines electron-donating (ethoxy) and hydrogen-bonding (amino) groups, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(4-aminophenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCFRPJKHDKEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Acid Chloride Intermediate

Step 1: Synthesis of 3-Ethoxybenzoyl Chloride

  • 3-Ethoxybenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride in anhydrous conditions.
  • Reaction is typically performed under reflux for 2–4 hours.
  • Excess reagent and by-products are removed under reduced pressure to yield the acid chloride.

Step 2: Amide Coupling with 4-Aminophenyl Compound

  • The 3-ethoxybenzoyl chloride is reacted with 4-aminophenylamine in anhydrous solvent such as dichloromethane or tetrahydrofuran.
  • The reaction is conducted at 0–5 °C initially to control exothermicity, then allowed to warm to room temperature.
  • A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed.
  • The reaction mixture is stirred for several hours (typically 4–12 h).
  • The product is isolated by aqueous workup followed by purification via recrystallization or chromatography.

Yields: Moderate to good yields (60–85%) are commonly reported depending on reaction conditions and purity of starting materials.

Preparation via Carbodiimide-Mediated Coupling

  • 3-Ethoxybenzoic acid is activated using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • The acid is mixed with the coupling agent and catalytic amounts of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane.
  • 4-Aminophenylamine is added, and the reaction is stirred at room temperature or slightly elevated temperature (25–40 °C) for 12–24 hours.
  • The urea by-product (dicyclohexylurea) is filtered off.
  • The crude product is purified by chromatography or recrystallization.

Advantages: This method avoids the use of corrosive acid chlorides and can be milder, suitable for sensitive substrates.

Alternative Coupling Approaches

  • Mixed Anhydride Method: 3-Ethoxybenzoic acid is converted into a mixed anhydride using isobutyl chloroformate and N-methylmorpholine, followed by reaction with 4-aminophenylamine.
  • Use of Activated Esters: 3-Ethoxybenzoic acid is converted into activated esters such as N-hydroxysuccinimide esters, which then react with the amine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran Dry solvents preferred
Temperature 0 °C to room temperature Initial cooling for acid chloride coupling
Reaction Time 4–24 hours Depending on method and scale
Base Triethylamine, pyridine Neutralizes HCl in acid chloride method
Coupling Agents SOCl2, DCC, EDC, DMAP Selection depends on substrate sensitivity
Purification Recrystallization, chromatography Silica gel column chromatography common

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Acid Chloride Method SOCl2, 4-aminophenylamine Reflux SOCl2, 0–RT coupling 60–80 Simple, fast Corrosive reagents, moisture sensitive
Carbodiimide Coupling DCC or EDC, DMAP RT, 12–24 h 70–85 Mild, avoids acid chlorides Urea by-product removal needed
Mixed Anhydride Method Isobutyl chloroformate 0–RT, short reaction times 65–75 Mild, selective Requires additional reagents
Activated Ester Method NHS esters RT, several hours 60–80 Stable intermediates Extra step to prepare ester

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in N-(4-nitrophenyl)-3-ethoxybenzamide.

  • Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.

  • Substitution: The ethoxy group can be substituted with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin chloride (SnCl2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: N-(4-nitrophenyl)-3-ethoxybenzamide

  • Reduction: this compound (original compound)

  • Substitution: Derivatives with different functional groups replacing the ethoxy group

Scientific Research Applications

N-(4-Aminophenyl)-3-ethoxybenzamide has found applications in various scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate the effects of benzamide derivatives on cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced electrical conductivity or stability.

Mechanism of Action

The mechanism by which N-(4-Aminophenyl)-3-ethoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group enhances the compound's solubility and bioavailability, allowing it to penetrate cellular membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamides (): These compounds feature a benzothiazole moiety linked to a sulfonamide group. Para-substituted derivatives showed superior anticonvulsant activity compared to meta-substituted analogs, underscoring the importance of substituent positioning .
  • 4-Nitro-N-(3-nitrophenyl)benzamide ():
    The nitro groups are electron-withdrawing, reducing electron density on the aromatic rings. This contrasts with the ethoxy group’s electron-donating nature, which may increase bioavailability but reduce metabolic stability compared to nitro derivatives .

Heterocyclic vs. Benzamide Cores

  • N-(3-Aminopyridin-4-yl)benzamide (): Replacing the phenyl ring with pyridine introduces a nitrogen atom, altering hydrogen-bonding capacity and solubility. Pyridine’s basicity could enhance interactions with acidic residues in target proteins, a feature absent in the target compound .
  • N-(4-Hydroxy-3-methoxybenzyl)benzamide ():
    The hydroxy and methoxy substituents on the benzyl group create a polar profile, differing from the ethoxy group’s balance of lipophilicity and electron donation. Crystallographic data suggest planar conformations that may influence stacking interactions in biological systems .

Fluorinated Analogs

  • N-(4-Aminophenyl)-2,4-difluorobenzamide (): Fluorine substituents enhance metabolic stability and membrane permeability due to their electronegativity and small size. Compared to the ethoxy group, fluorine’s electron-withdrawing effect may reduce resonance stabilization but improve resistance to oxidative degradation .

Extended Side Chains

  • However, steric hindrance from the methyl group on the aminophenyl ring could reduce binding affinity compared to the unsubstituted target compound .

Structural and Pharmacological Implications

Key Structural Comparisons

Compound Core Structure Substituents Electronic Effects Potential Advantages
N-(4-Aminophenyl)-3-ethoxybenzamide Benzamide 3-ethoxy, 4-aminophenyl EDG (ethoxy), H-bond donor (NH2) Balanced lipophilicity, bioavailability
N-(4-Aminophenyl)-2,4-difluorobenzamide Benzamide 2,4-fluoro, 4-aminophenyl EWG (F), H-bond donor (NH2) Metabolic stability, membrane penetration
4-Nitro-N-(3-nitrophenyl)benzamide Benzamide 4-nitro, 3-nitrophenyl EWG (NO2) High binding affinity (e.g., enzyme inhibition)
N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide Benzothiazole-sulfonamide Sulfonamide, benzothiazole EWG (SO2NH2), π-π interactions Anticonvulsant activity

Pharmacokinetic Considerations

  • Lipophilicity : The ethoxy group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration, whereas fluorinated analogs (logP ~2.0–2.5) may exhibit improved plasma stability .
  • Metabolism : Ethoxy groups are susceptible to oxidative metabolism (e.g., cytochrome P450), whereas fluorine or nitro groups resist degradation, prolonging half-life .

Biological Activity

N-(4-Aminophenyl)-3-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an amine group that enhances its ability to form hydrogen bonds, which is crucial for interactions with biological targets. The ethoxy group contributes hydrophobic characteristics that may influence membrane permeability and receptor binding.

Structural Features:

  • Amino Group: Facilitates hydrogen bonding.
  • Ethoxy Group: Enhances hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli16 µg/mLMembrane disruption
Pseudomonas aeruginosa64 µg/mLMembrane disruption

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's ability to modulate key signaling pathways involved in cell survival and growth is under investigation.

Table 2: In Vitro Anticancer Activity

Cancer Cell LineIC50 (µM)Effect on Cell ViabilityMechanism of Action
MCF-7 (Breast)1.570% reductionApoptosis induction
HeLa (Cervical)2.065% reductionApoptosis induction
A549 (Lung)1.875% reductionApoptosis induction

Case Studies and Research Findings

Case Study on Antimicrobial Efficacy:
A study involving infected rabbits treated with this compound showed a significant reduction in bacterial load over a four-day period. Doses of 0.5 mg twice daily led to clinical recovery in all treated subjects, highlighting the compound's potential as a therapeutic agent against infections.

In Vitro Cancer Cell Studies:
Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 1 μM, significant apoptosis was observed, indicating its potential for use in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Table 3: Comparative Analysis of Benzamide Derivatives

Compound NameBiological ActivityMechanism of Action
N-(3-Aminophenyl)-4-methoxybenzamideAntioxidant, anticancerInhibits enzyme functions via active site binding
N-(4-Aminobenzyl)-4-methoxybenzamideAntimicrobialDisrupts bacterial membranes
N-(3-Hydroxyphenyl)-3-methoxybenzamideAnticancer, anti-inflammatoryModulates inflammatory cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-3-ethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step approach:

Nitration : Introduce a nitro group to the benzene ring using nitric acid in sulfuric acid (controlled temperature: 0–5°C) .

Reduction : Convert the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

Amidation : React 3-ethoxybenzoic acid with 4-aminophenylamine using coupling agents like EDC/HOBt in DMF under nitrogen .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for solubility) and stoichiometry (1.2:1 acyl chloride:amine) to improve yield (>75%) .

Q. How is this compound characterized, and what spectroscopic techniques are critical?

  • Characterization Protocol :

  • NMR : ¹H/¹³C NMR to confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons; δ ~165 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical: 284.3 g/mol) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Workflow :

  • Antimicrobial Activity : Broth microdilution assay against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategy :

  • Substituent Variation : Compare analogs like N-(4-Aminophenyl)-3-chlorobenzamide (IC₅₀: 10 µM for tubulin inhibition) vs. 3-methoxy derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance receptor binding, while electron-donating groups (e.g., -OCH₃) improve solubility .
  • Data Table :
SubstituentTargetIC₅₀ (µM)Notes
-ClTubulin10High cytotoxicity
-OCH₃Enzymes25Improved solubility

Q. How can computational modeling guide the design of this compound derivatives?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding to tubulin (PDB: 1SA0) or kinase domains .
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 50 ns runs) .
  • QSAR Models : Corrogate substituent properties (logP, polar surface area) with bioactivity .

Q. How should contradictory data in biological assays be resolved?

  • Troubleshooting Steps :

Reproducibility : Validate results across ≥3 independent experiments .

Control Experiments : Include reference compounds (e.g., paclitaxel for tubulin assays) .

Assay Conditions : Adjust pH (7.4 for physiological relevance) or serum content (<5% FBS) .

Q. What strategies improve yield in large-scale synthesis?

  • Process Chemistry :

  • Flow Chemistry : Continuous nitration/amidation steps to reduce intermediates .
  • Catalyst Optimization : Switch Pd-C to Pd(OH)₂ for cleaner reduction .
  • Crystallization : Use ethanol/water (7:3) for recrystallization (purity >98%) .

Key Citations

  • Synthetic protocols:
  • Biological assays:
  • Computational modeling:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Aminophenyl)-3-ethoxybenzamide
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N-(4-Aminophenyl)-3-ethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.